molecular formula C14H15N3O2S B14475062 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene CAS No. 65739-08-4

3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene

Cat. No.: B14475062
CAS No.: 65739-08-4
M. Wt: 289.35 g/mol
InChI Key: WJEFLTGCMGVZEQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a triazene core, which is a three-nitrogen atom chain, substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-3-phenyltriazene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene intermediate. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which then reacts with the triazene to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazene derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene involves its interaction with biological molecules, leading to the modulation of various biochemical pathways. The triazene moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-indazole
  • 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Uniqueness

3-Methyl-1-(4-methylbenzene-1-sulfonyl)-3-phenyltriaz-1-ene is unique due to its specific substitution pattern on the triazene core, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzene-1-sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

65739-08-4

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

4-methyl-N-[methyl(phenyl)hydrazinylidene]benzenesulfonamide

InChI

InChI=1S/C14H15N3O2S/c1-12-8-10-14(11-9-12)20(18,19)16-15-17(2)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

WJEFLTGCMGVZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NN(C)C2=CC=CC=C2

Origin of Product

United States

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